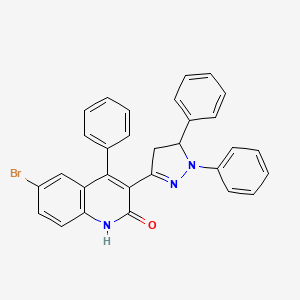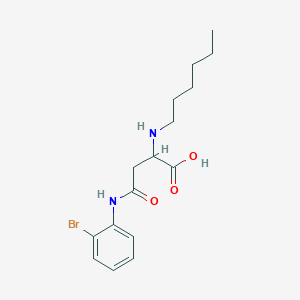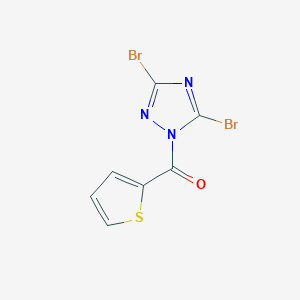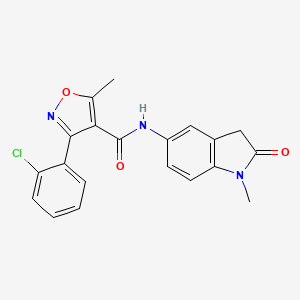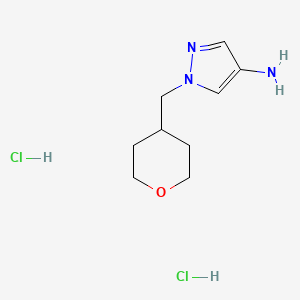
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine” is likely a complex organic molecule. Based on its name, it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, imidazolium ionic liquids have been explored as a recyclable and reusable reaction medium .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Routes and Stereochemistry : 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine has been used as a multipurpose synthon for fine organic synthesis. It's a key intermediate in the synthesis of a series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are potential antiviral compounds. These compounds are prepared by rearranging 1-benzyl-3,4-epoxypiperidines under specific conditions. The study also conducted conformation analysis on these compounds, providing insights into their stereochemical properties (Grishina et al., 2005).
Cycloaddition Reactions : This chemical also takes part in cycloaddition reactions. Specifically, 2,3,4,5-tetrahydropyridine 1-oxide, related structurally to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, shows a tendency to undergo 1,3-dipolar cycloadditions, yielding adducts derived from endo transition states. This reaction pathway is critical in synthesizing complex molecular structures (March et al., 2010).
Crystal Structure Analysis : A derivative of this compound, specifically (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has been synthesized and its crystal structure was analyzed. The compound exhibits a flat boat conformation and the structure has intra- and intermolecular hydrogen bonds, which stabilize the crystal structure (Sambyal et al., 2011).
Biological Activity and QSAR Studies
Antibacterial Activity and QSAR Studies : Derivatives of tetrahydropyrimidines, which are structurally similar to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, have shown antibacterial properties. QSAR (Quantitative Structure-Activity Relationship) studies reveal that certain molecular descriptors, such as total positive partial charge and total polar negative Van der Waals surface area, significantly influence the antibacterial activity of these compounds (Sawant & Bhatia, 2008).
Synthesis and Biological Activities of Tetrahydropyridine Derivatives : Tetrahydropyridine-3-carboxylic acid derivatives, structurally related to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, are synthesized through various methods, including intramolecular 1,6-conjugate addition of 2,4-dienylamines. These compounds are known for their interesting biological activities, indicating the potential for pharmacological applications (Kim et al., 2016).
Catalysis and Chemical Transformations
Biotransformation with Mycellar Fungi : Biotransformation of 1,2,5,6-tetrahydropyridines with strains of mycellar fungi has been studied, revealing that certain strains possess high transforming activity and selectivity. This process leads to the oxidation of tetrahydropyridines into the corresponding trans-diol, indicating the potential for microbial transformation in synthetic pathways (Terentiev et al., 2003).
Catalytic Hydrogenation : The catalytic hydrogenation of related compounds, where 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine may serve as a precursor, has been extensively studied to optimize reaction conditions, catalyst selection, and reaction kinetics. These studies provide insights into the use of this compound in complex chemical syntheses (Samardžić & Zrnčević, 2012).
Propriétés
IUPAC Name |
1-benzyl-5-phenylmethoxy-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-8-17(9-4-1)14-20-13-7-12-19(15-20)21-16-18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMTXDBUDKSLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

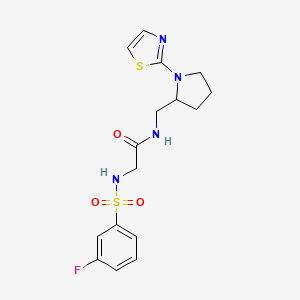

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)

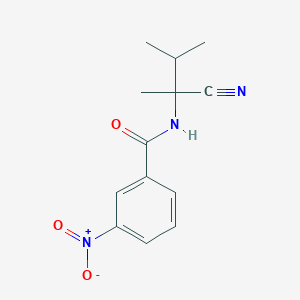
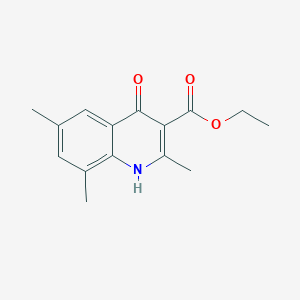
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)
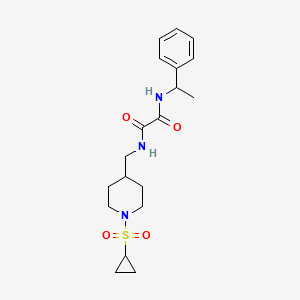
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)
